Guraxetan

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

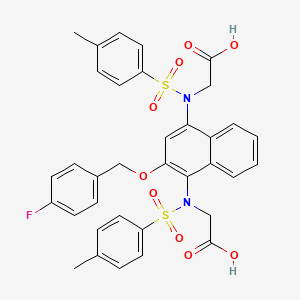

Guraxetan, also known as zadavotide this compound, is a radiopharmaceutical compound primarily used in targeted radionuclide therapy. It is particularly effective in treating advanced prostate cancer by targeting the prostate-specific membrane antigen (PSMA). This compound has gained significant attention due to its high efficacy and safety profile in clinical applications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Guraxetan involves the radiolabeling of a PSMA-targeting ligand with lutetium-177. The process typically includes the following steps:

Ligand Synthesis: The PSMA-targeting ligand is synthesized through a series of organic reactions, including amide bond formation and cyclization.

Radiolabeling: The ligand is then radiolabeled with lutetium-177 under controlled conditions.

Industrial Production Methods: Industrial production of this compound involves upscaling the synthesis process to produce multiple patient doses in a single batch. Quality control measures, such as high-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC), are employed to ensure the radiochemical purity and stability of the final product .

Analyse Des Réactions Chimiques

Types of Reactions: Guraxetan undergoes several types of chemical reactions, including:

Radiolysis: Degradation due to radiation exposure, which can be limited by adding stabilizing agents like ascorbic acid.

De-iodination: A common impurity formation reaction where the iodine atom is removed from the molecule.

Common Reagents and Conditions:

Radiolysis: Stabilizing agents such as ascorbic acid are used to prevent degradation.

De-iodination: Specific conditions, such as controlled pH and temperature, are maintained to minimize impurity formation.

Major Products Formed:

De-iodinated this compound: The primary impurity formed during the synthesis and storage of this compound.

Applications De Recherche Scientifique

Guraxetan has a wide range of scientific research applications, including:

Mécanisme D'action

Guraxetan exerts its effects by targeting the prostate-specific membrane antigen (PSMA), which is overexpressed in prostate cancer cells. Once bound to PSMA-expressing cells, the lutetium-177 component emits beta-minus radiation, delivering ionizing radiation specifically to the cancer cells and surrounding tissues. This targeted radiation induces DNA damage and cell death, effectively reducing tumor size and progression .

Comparaison Avec Des Composés Similaires

Vipivotide Tetraxetan: Another PSMA-targeting radiopharmaceutical used in prostate cancer treatment.

Oxodotreotide: A radiolabeled somatostatin analog used in neuroendocrine tumor therapy.

Uniqueness: Guraxetan is unique due to its specific targeting of PSMA and its high radiochemical purity, which ensures effective and safe treatment outcomes. Its stability and efficacy in clinical applications make it a preferred choice for targeted radionuclide therapy .

Propriétés

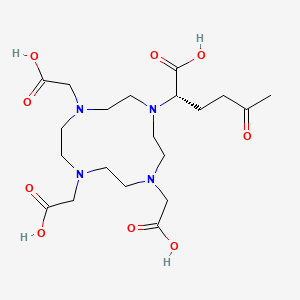

Formule moléculaire |

C20H34N4O9 |

|---|---|

Poids moléculaire |

474.5 g/mol |

Nom IUPAC |

(2S)-5-oxo-2-[4,7,10-tris(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]hexanoic acid |

InChI |

InChI=1S/C20H34N4O9/c1-15(25)2-3-16(20(32)33)24-10-8-22(13-18(28)29)6-4-21(12-17(26)27)5-7-23(9-11-24)14-19(30)31/h16H,2-14H2,1H3,(H,26,27)(H,28,29)(H,30,31)(H,32,33)/t16-/m0/s1 |

Clé InChI |

HYEOAYJLXCABNV-INIZCTEOSA-N |

SMILES isomérique |

CC(=O)CC[C@@H](C(=O)O)N1CCN(CCN(CCN(CC1)CC(=O)O)CC(=O)O)CC(=O)O |

SMILES canonique |

CC(=O)CCC(C(=O)O)N1CCN(CCN(CCN(CC1)CC(=O)O)CC(=O)O)CC(=O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-(4-phosphonooxyphenyl)propanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]amino]pentanedioic acid;2,2,2-trifluoroacetic acid](/img/structure/B12419702.png)

![3-[(3aS,9bR)-6-ethoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl]benzoic acid](/img/structure/B12419733.png)

![sodium;2,3-dihydroxypropyl [(2R)-1,1,2,3,3-pentadeuterio-2-hydroxy-3-pentadecanoyloxypropyl] phosphate](/img/structure/B12419735.png)